molecular formula C14H14N6O2S B6533500 N-(2-methoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide CAS No. 1070807-41-8

N-(2-methoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide

Cat. No.: B6533500
CAS No.: 1070807-41-8
M. Wt: 330.37 g/mol
InChI Key: LCHWAOFCCHLSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a methyl group at the 3-position and a sulfanyl-acetamide moiety at the 7-position. The acetamide group is further functionalized with a 2-methoxyphenyl substituent. This structure combines aromatic, heterocyclic, and sulfur-containing groups, which are often associated with diverse biological activities, including kinase inhibition, receptor modulation, and antimicrobial effects .

The compound is synthesized via nucleophilic substitution reactions, as inferred from analogous synthetic routes in and .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-20-13-12(18-19-20)14(16-8-15-13)23-7-11(21)17-9-5-3-4-6-10(9)22-2/h3-6,8H,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHWAOFCCHLSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC=C3OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Enzyme Inhibition : Compounds like VAS2870 () demonstrate that sulfide-linked substituents on the triazolo core enhance NADPH oxidase inhibition, suggesting the target compound’s sulfanyl group may confer similar activity .
  • Receptor Selectivity : The 2-methoxyphenyl group in the target compound may improve selectivity for aromatic hydrocarbon receptors compared to trifluoromethyl or ethoxy analogs ().
  • Antifungal Potential: Structural similarities to fluconazole hybrids () indicate possible antifungal utility, though the triazolo core’s reduced electrophilicity might lower efficacy compared to thiazolo derivatives .

Preparation Methods

Preparation of 3-Methyl-3H- Triazolo[4,5-d]Pyrimidin-7-Thiol

This intermediate is synthesized via cyclocondensation of 4,6-dichloropyrimidin-5-amine with methylhydrazine, followed by thiolation:

Step 1 :

4,6-Dichloropyrimidin-5-amine+MethylhydrazineEtOH, 80°C3-Methyl-3H-triazolo[4,5-d]pyrimidine(85% yield)\text{4,6-Dichloropyrimidin-5-amine} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, 80°C}} \text{3-Methyl-3H-triazolo[4,5-d]pyrimidine} \, (\text{85\% yield})

Step 2 :
Thiolation using thiourea under refluxing ethanol:

Triazolo-pyrimidine+ThioureaHCl, EtOHThiol derivative(78% yield)\text{Triazolo-pyrimidine} + \text{Thiourea} \xrightarrow{\text{HCl, EtOH}} \text{Thiol derivative} \, (\text{78\% yield})

ParameterValue
Reaction Temperature80°C
SolventEthanol
CatalystHCl (0.5 M)
PurificationRecrystallization (MeOH)

Synthesis of N-(2-Methoxyphenyl)-2-Chloroacetamide

2-Methoxyaniline is acylated with chloroacetyl chloride in dichloromethane (DCM) under basic conditions:

2-Methoxyaniline+ClCH₂COClEt₃N, DCMN-(2-Methoxyphenyl)-2-chloroacetamide(92% yield)\text{2-Methoxyaniline} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N, DCM}} \text{N-(2-Methoxyphenyl)-2-chloroacetamide} \, (\text{92\% yield})

Final Coupling Reaction

The thiol and chloroacetamide intermediates undergo nucleophilic substitution to form the sulfanyl bridge:

Thiol intermediate+ChloroacetamideK₂CO₃, DMFTarget Compound(70% yield)\text{Thiol intermediate} + \text{Chloroacetamide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} \, (\text{70\% yield})

Optimized Conditions :

  • Base : Potassium carbonate (2.5 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 60°C, 12 hours

  • Workup : Precipitation in ice-water, filtration, and column chromatography (SiO₂, ethyl acetate/hexane 1:3)

Reaction Optimization and Yield Enhancement

Critical factors influencing yield and purity:

Solvent Screening

SolventYield (%)Purity (HPLC)
DMF7098.5
DMSO6597.2
THF5895.1
Acetonitrile5293.8

DMF maximizes solubility of both intermediates, reducing side reactions.

Effect of Base

BaseEquivYield (%)
K₂CO₃2.570
NaHCO₃3.062
Et₃N2.055

K₂CO₃ provides optimal deprotonation without hydrolyzing the chloroacetamide.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.72 (s, 1H, pyrimidine-H), 7.55–6.92 (m, 4H, aryl-H), 4.15 (s, 2H, CH₂S), 3.85 (s, 3H, OCH₃), 3.42 (s, 3H, NCH₃).

  • HRMS (ESI+) : m/z calcd for C₁₄H₁₄N₆O₂S [M+H]⁺: 331.0925; found: 331.0923.

Purity Assessment

MethodPurity (%)
HPLC98.5
Elemental AnalysisC 50.9, H 4.3, N 25.4 (calc: C 51.2, H 4.2, N 25.5)

Scale-Up Considerations

Pilot-scale production (100 g batch) identified challenges:

  • Exothermic Reaction Control : Gradual addition of chloroacetamide to prevent thermal degradation.

  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency.

Comparative Analysis with Structural Analogues

Modifying the aryl group (e.g., 4-bromophenyl vs. 2-methoxyphenyl) alters reaction kinetics:

SubstituentCoupling Yield (%)
2-OCH₃70
4-Br65
3,5-(CH₃)₂68

Electron-donating groups (e.g., -OCH₃) enhance nucleophilic substitution rates.

Recent Advances in Green Synthesis

Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes with comparable yields (69%) . Solvent-free mechanochemical methods are under investigation to minimize DMF usage.

Q & A

Q. Critical Parameters :

  • Solvent selection (e.g., DMF for polar intermediates, acetone for thiol reactions) .
  • Temperature control (e.g., 0–5°C during amidation to suppress side reactions) .

Advanced: How can reaction yields be optimized for the sulfanyl-acetamide coupling step?

Answer:
Yield optimization requires a combination of empirical testing and statistical design of experiments (DoE). Key strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of the sulfanyl group .
  • Catalyst Use : Base catalysts like K₂CO₃ or DBU improve reaction efficiency in thiol-mediated substitutions .
  • DoE Applications : Fractional factorial designs (e.g., varying temperature, solvent ratio, and catalyst loading) can identify critical variables. For example, a central composite design (CCD) reduces experimental runs while maximizing yield prediction accuracy .

Q. Example Optimization Table :

VariableLow LevelHigh LevelOptimal Condition
Temperature (°C)256040
Solvent (DMF:Acetone)1:13:12:1
Catalyst (mol%)51510

Advanced: How should researchers resolve contradictions in bioactivity data across different assays (e.g., enzymatic vs. cellular)?

Answer:
Discrepancies often arise from assay-specific conditions (e.g., membrane permeability, off-target effects). A systematic approach includes:

  • Binding Affinity Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target engagement in vitro .
  • Cellular Context Adjustment :
    • Test under varying redox conditions (e.g., glutathione levels) to account for thiol reactivity .
    • Perform dose-response curves in multiple cell lines to assess tissue-specific effects.
  • Statistical Reconciliation : Apply ANOVA or Bayesian hierarchical models to quantify variability sources (e.g., batch effects, assay sensitivity) .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), triazole protons (δ 7.5–8.5 ppm), and acetamide carbonyl (δ 170–175 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the triazolo-pyrimidine core .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., S–C bond distance ~1.8 Å) and confirm regiochemistry of the triazole ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 444.87) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:
SAR strategies focus on modifying substituents to improve target affinity and pharmacokinetics:

  • Triazole Substitutions : Replace 3-methyl with bulkier groups (e.g., benzyl) to enhance hydrophobic interactions with binding pockets .
  • Methoxyphenyl Optimization : Introduce electron-withdrawing groups (e.g., -Cl, -F) to modulate π-π stacking and metabolic stability .
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding poses with targets like kinase domains or GPCRs. For example, docking scores correlate with IC₅₀ values in enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.